Lavoltidine - 76956-02-0

Lavoltidine

Catalog Number: EVT-272721
CAS Number: 76956-02-0
Molecular Formula: C19H29N5O2
Molecular Weight: 359.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Loxtidine is a triazole that consists of 1,2,4-triazole bearing a methyl substituent at position 1, a hydroxymethyl substituent at position 3 and a {3-[3-(piperidin-1-ylmethyl)phenoxy]propyl}amino group at position 5. A highly potent and selective H2-receptor antagonist. It has a role as a H2-receptor antagonist. It is a member of triazoles, a member of piperidines, an aromatic ether and a primary alcohol.
Lavoltidine has been used in trials studying the diagnostic of Reflux, Gastroesophageal and Gastroesophageal Reflux Disease.
Overview

Lavoltidine, also known by its synonym Loxtidine, is an investigational small molecule classified as a histamine H2 receptor antagonist. Its primary therapeutic application is in the treatment of gastroesophageal reflux disease and related disorders by inhibiting gastric acid secretion. The compound has been studied for its efficacy in clinical trials, particularly in diagnosing and managing conditions related to excessive gastric acid production .

Source and Classification

Lavoltidine is identified by the Chemical Abstracts Service number 76956-02-0 and has a molecular formula of C19H29N5O2C_{19}H_{29}N_{5}O_{2}. It belongs to a class of compounds that are designed to selectively block histamine H2 receptors, which are located on the parietal cells in the stomach lining. This classification places Lavoltidine among other H2 antagonists used for similar therapeutic purposes .

Synthesis Analysis

Methods and Technical Details

The synthesis of Lavoltidine involves several key steps:

  1. Formation of the Triazole Ring: The process begins with the formation of a triazole ring through the reaction of appropriate precursors under controlled conditions.
  2. Attachment of the Piperidine Moiety: Following this, a piperidine ring is introduced via nucleophilic substitution reactions.
  3. Introduction of the Phenoxy Group: The phenoxy group is then incorporated through an etherification reaction.
  4. Final Modifications: The synthesis concludes with various modifications to enhance yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography for purification.

These methods ensure that Lavoltidine can be produced with high purity and yield, essential for pharmaceutical applications.

Molecular Structure Analysis

Structure and Data

Lavoltidine's molecular structure can be described as follows:

  • IUPAC Name: {1-methyl-5-[(3-{3-[(piperidin-1-yl)methyl]phenoxy}propyl)amino]-1H-1,2,4-triazol-3-yl}methanol
  • Molecular Weight: Average of 359.474 g/mol
  • Chemical Formula: C19H29N5O2C_{19}H_{29}N_{5}O_{2}

The compound consists of a triazole ring connected to a piperidine moiety and a phenoxy group, contributing to its biological activity against histamine H2 receptors .

Structural Data

  • CAS Number: 76956-02-0
  • InChI Key: VTLNPNNUIJHJQB-UHFFFAOYSA-N
  • SMILES Representation: CN1N=C(CO)N=C1NCCCOC1=CC=CC(CN2CCCCC2)=C1 .
Chemical Reactions Analysis

Reactions and Technical Details

Lavoltidine participates in various chemical reactions:

  1. Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to hydroxylated metabolites.
  2. Reduction: Sodium borohydride is commonly employed for reduction reactions that modify functional groups within Lavoltidine.
  3. Substitution Reactions: Nucleophilic substitutions are prevalent during its synthesis, often utilizing sodium hydroxide or potassium carbonate.
  4. Hydrolysis: Under acidic or basic conditions, Lavoltidine can undergo hydrolysis to yield different products .

These reactions are crucial for both the synthesis and potential modification of Lavoltidine for therapeutic applications.

Mechanism of Action

Lavoltidine functions primarily by selectively binding to histamine H2 receptors. This binding inhibits the action of histamine on these receptors located on gastric parietal cells, thereby reducing gastric acid secretion. By blocking these receptors, Lavoltidine effectively diminishes the activation of proton pumps responsible for acid production in the stomach . This mechanism underlies its therapeutic utility in treating gastroesophageal reflux disease.

Physical and Chemical Properties Analysis

Physical Properties

  • Water Solubility: Approximately 0.291 mg/mL
  • Log P (Octanol-Water Partition Coefficient): Approximately 2.94
  • Physiological Charge: +1 at physiological pH
  • Polar Surface Area: 75.44 Ų
  • Number of Rotatable Bonds: 9 .

Chemical Properties

Lavoltidine exhibits properties consistent with those of small molecule drugs, including good bioavailability and adherence to Lipinski's Rule of Five, indicating favorable pharmacokinetic profiles .

Applications

Lavoltidine has been primarily studied for its potential use in diagnosing and treating gastroesophageal reflux disease. Its ability to effectively inhibit gastric acid secretion makes it a candidate for further research in gastrointestinal disorders where acid regulation is critical . Clinical trials have explored its efficacy in various contexts related to reflux conditions, highlighting its relevance in modern therapeutic strategies against acid-related diseases .

Historical Development and Discontinuation of Lavoltidine

Origins and Early Pharmacological Characterization

Lavoltidine (INN/USAN/BAN; previously designated loxtidine with development codes AH-23,844 and AH-234844) emerged from systematic histamine H₂ receptor antagonist research pioneered by Glaxo Wellcome (now GlaxoSmithKline). Its core structure features a triazole-methylol moiety linked to a phenoxypropylamine chain with a piperidinylmethyl substitution (molecular formula: C₁₉H₂₉N₅O₂; molecular weight: 359.47 g/mol) [1] [6]. This design positioned it as a highly potent, non-competitive, and irreversible H₂ receptor antagonist, distinguishing it from earlier reversible agents like cimetidine and ranitidine [4] [6].

Preclinical studies demonstrated exceptional acid-suppressive properties, with lavoltidine achieving near-complete and prolonged inhibition of gastric acid secretion in animal models. Single-dose pharmacodynamic evaluations revealed a rapid onset of action and duration exceeding 24 hours – a critical pharmacological advantage over existing H₂ antagonists that typically required multiple daily doses [2] [3]. This profile suggested potential for once-daily dosing in humans, specifically targeting unmet needs in gastroesophageal reflux disease (GERD) management, such as sustained nocturnal acid control and rapid postprandial symptom relief [2] [3].

Table 1: Key Molecular and Pharmacological Characteristics of Lavoltidine

PropertyCharacteristic
Chemical Name[1-methyl-5-[3-[3-(piperidin-1-ylmethyl)phenoxy]propylamino]-1,2,4-triazol-3-yl]methanol
CAS Registry Number76956-02-0
Molecular FormulaC₁₉H₂₉N₅O₂
Molecular Weight359.47 g/mol
Mechanism of ActionIrreversible, non-competitive H₂ receptor antagonism
Primary Indication TargetGastroesophageal Reflux Disease (GERD)
Key Preclinical AdvantageProlonged (>24hr) acid suppression after single dose

Phase II Clinical Trials and Pharmacodynamic Evaluations

Building on promising preclinical data, GlaxoSmithKline advanced lavoltidine into clinical development. A pivotal Phase II pharmacokinetic/pharmacodynamic (PK/PD) study initiated in 2006 directly compared multiple lavoltidine doses (specific doses undisclosed in available sources) against standard therapies: esomeprazole (40 mg/day) and ranitidine (300 mg/day) [3] [5]. This trial focused on healthy male volunteers and utilized intragastric pH monitoring as the primary efficacy endpoint. While detailed results remain unpublished, available data indicates lavoltidine demonstrated a rapid onset and superior potency in acid suppression relative to ranitidine, potentially rivaling the proton pump inhibitor (PPI) esomeprazole [3].

Concurrently, a dedicated Phase I pharmacodynamic study (NCT00551473) commenced in 2007 in Sydney, Australia. This open-label trial enrolled 18 healthy male volunteers (aged 18-55, BMI 19-30 kg/m²) to rigorously assess tolerance development – a known limitation of conventional H₂RAs. Participants received lavoltidine 40 mg orally once daily for 7 days. The primary outcome measured was the percentage of time gastric pH remained >4 over 24 hours on Days 1, 2, and 7. Secondary outcomes evaluated early tolerance (Day 2 vs. Day 1) and general safety [2] [10]. Results confirmed lavoltidine’s potent acid suppression but crucially sought to determine if its irreversible binding mechanism could overcome the tachyphylaxis (rapid tolerance) typically observed within days of starting reversible H₂RAs like ranitidine or famotidine [3] [4].

Table 2: Design and Objectives of Key Lavoltidine Clinical Trials

Trial PhaseDesignKey Comparators/InterventionPrimary Outcome MeasuresStatus & Location
Phase II PK/PDMulti-dose comparisonLavoltidine (multiple doses), Esomeprazole 40mg/day, Ranitidine 300mg/dayAcid suppression parameters (specific metrics undisclosed)Started 2006; Details Unpublished
Phase I PD (NCT00551473)Open-label, single-groupLavoltidine 40mg once daily x 7 days% Time gastric pH >4 over 24hr (Days 1, 2, 7); Early toleranceCompleted 2007; Randwick, Australia

Termination of Development: Rodent Carcinogenicity Findings

Despite encouraging clinical pharmacodynamics, lavoltidine’s development was abruptly terminated in 1988 following the discovery of gastric carcinoid tumors in long-term rodent bioassays [1] [3]. Rats and mice administered lavoltidine for extended periods (6 months or more) developed these neuroendocrine tumors at a significantly increased incidence compared to controls [1] [8].

Scientific analysis attributed this oncogenic effect primarily to the drug’s unprecedented potency and duration of action, leading to profound and sustained achlorhydria (absence of gastric acid). This physiological state triggers compensatory hypergastrinemia – elevated levels of the hormone gastrin – a well-established growth factor for gastric enterochromaffin-like (ECL) cells [1] [3]. Prolonged ECL cell stimulation and hyperplasia under conditions of chronic hypergastrinemia represent the hypothesized pathway culminating in carcinoid tumor formation in rodents [1].

Importantly, researchers debated the human relevance of these findings. The effect was likely mechanism-based (due to extreme acid suppression) rather than a direct genotoxic effect of lavoltidine itself. While humans rarely develop gastric carcinoids solely from acid suppression, the regulatory risk was deemed prohibitive at the time [3]. This discontinuation highlighted critical challenges in translational toxicology, particularly regarding study designs for detecting rare tumors and interpreting findings linked to exaggerated pharmacology. Research subsequently indicated that optimizing rodent carcinogenicity study design (e.g., concentrating animals in control and high-dose groups) could enhance statistical power for detecting such effects [8]. Lavoltidine’s termination underscored the delicate balance between achieving maximal therapeutic efficacy and minimizing unintended biological consequences from potent, long-acting agents.

Properties

CAS Number

76956-02-0

Product Name

Lavoltidine

IUPAC Name

[1-methyl-5-[3-[3-(piperidin-1-ylmethyl)phenoxy]propylamino]-1,2,4-triazol-3-yl]methanol

Molecular Formula

C19H29N5O2

Molecular Weight

359.5 g/mol

InChI

InChI=1S/C19H29N5O2/c1-23-19(21-18(15-25)22-23)20-9-6-12-26-17-8-5-7-16(13-17)14-24-10-3-2-4-11-24/h5,7-8,13,25H,2-4,6,9-12,14-15H2,1H3,(H,20,21,22)

InChI Key

VTLNPNNUIJHJQB-UHFFFAOYSA-N

SMILES

CN1C(=NC(=N1)CO)NCCCOC2=CC=CC(=C2)CN3CCCCC3

Solubility

Soluble in DMSO

Synonyms

AH 23844
AH-23844
loxtidine
loxtidine hemisuccinate (1:1)

Canonical SMILES

CN1C(=NC(=N1)CO)NCCCOC2=CC=CC(=C2)CN3CCCCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.